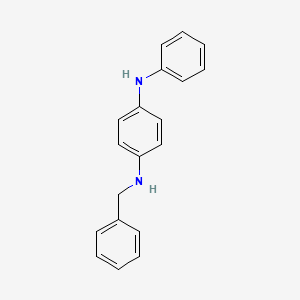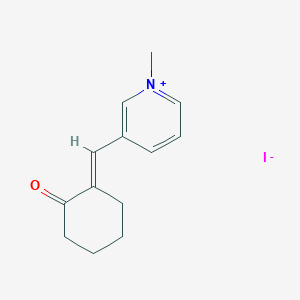![molecular formula C21H17N3OS B14721335 1-[(2-Oxoacenaphthylen-1-ylidene)amino]-3-(2-phenylethyl)thiourea CAS No. 6577-31-7](/img/structure/B14721335.png)
1-[(2-Oxoacenaphthylen-1-ylidene)amino]-3-(2-phenylethyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-Oxoacenaphthylen-1-ylidene)amino]-3-(2-phenylethyl)thiourea is a complex organic compound with the molecular formula C₁₉H₁₅N₃OS It is known for its unique structure, which includes an acenaphthylene core, a thiourea group, and a phenylethyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Oxoacenaphthylen-1-ylidene)amino]-3-(2-phenylethyl)thiourea typically involves the reaction of acenaphthoquinone with thiosemicarbazide under specific conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
1-[(2-Oxoacenaphthylen-1-ylidene)amino]-3-(2-phenylethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The phenylethyl side chain can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups onto the phenylethyl side chain.
科学研究应用
1-[(2-Oxoacenaphthylen-1-ylidene)amino]-3-(2-phenylethyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-[(2-Oxoacenaphthylen-1-ylidene)amino]-3-(2-phenylethyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the acenaphthylene core may interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation .
相似化合物的比较
Similar Compounds
Thiosemicarbazones: These compounds share the thiourea group and have similar biological activities.
Acenaphthenequinone derivatives: These compounds have the acenaphthylene core and are used in similar applications.
Uniqueness
1-[(2-Oxoacenaphthylen-1-ylidene)amino]-3-(2-phenylethyl)thiourea is unique due to its combination of the acenaphthylene core, thiourea group, and phenylethyl side chain.
属性
CAS 编号 |
6577-31-7 |
|---|---|
分子式 |
C21H17N3OS |
分子量 |
359.4 g/mol |
IUPAC 名称 |
1-[(2-oxoacenaphthylen-1-ylidene)amino]-3-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C21H17N3OS/c25-20-17-11-5-9-15-8-4-10-16(18(15)17)19(20)23-24-21(26)22-13-12-14-6-2-1-3-7-14/h1-11H,12-13H2,(H2,22,24,26) |
InChI 键 |
WGMKQHWIHYBCDV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCNC(=S)NN=C2C3=CC=CC4=C3C(=CC=C4)C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


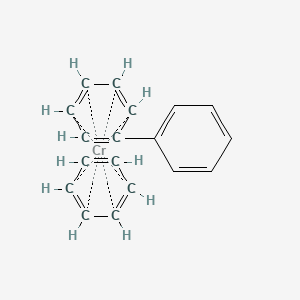
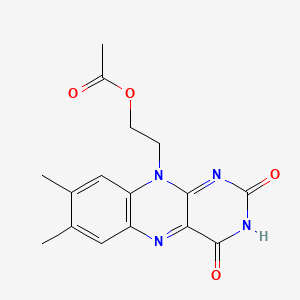

![[2-(2-Chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate](/img/structure/B14721267.png)

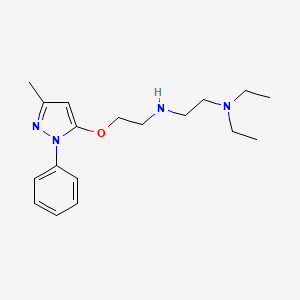


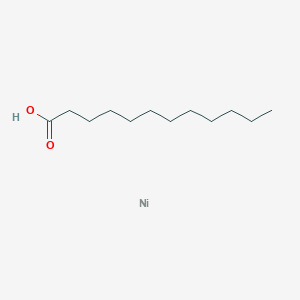

![1-Methoxy-4-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methyl]-5-methyl-2-propan-2-ylbenzene](/img/structure/B14721308.png)
